molecular formula C10H13NO2 B8797154 3-(oxolan-3-yloxy)aniline

3-(oxolan-3-yloxy)aniline

Cat. No.: B8797154
M. Wt: 179.22 g/mol
InChI Key: RCQKGMGWKYHDHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yloxy)aniline typically involves the reaction of aniline with tetrahydrofuran derivatives. One common method includes the nucleophilic substitution reaction where aniline reacts with 3-chlorotetrahydrofuran under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(oxolan-3-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used to study the interactions of aniline derivatives with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it a valuable component in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides additional stability and solubility. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Uniqueness: 3-(oxolan-3-yloxy)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications compared to simpler aniline derivatives .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(oxolan-3-yloxy)aniline

InChI

InChI=1S/C10H13NO2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10H,4-5,7,11H2

InChI Key

RCQKGMGWKYHDHN-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC=CC(=C2)N

Origin of Product

United States

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